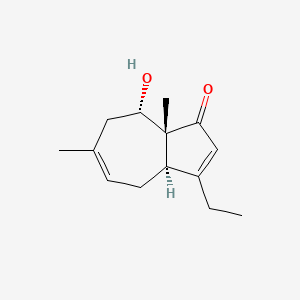

aculene D

Description

This compound is a natural product found in Aspergillus aculeatus with data available.

Structure

3D Structure

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one |

InChI |

InChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1 |

InChI Key |

IIQOUDJDCRTCJY-MBNYWOFBSA-N |

Isomeric SMILES |

CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C |

Canonical SMILES |

CCC1=CC(=O)C2(C1CC=C(CC2O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Aculene D from Aspergillus aculeatus: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of Aculene D, a nordaucane-type sesquiterpenoid, from the filamentous fungus Aspergillus aculeatus. This compound has garnered interest for its biological activities, including the inhibition of bacterial quorum sensing. This document details the experimental protocols for the fermentation of Aspergillus aculeatus, followed by the extraction, isolation, and purification of this compound. Furthermore, it presents the key analytical data that were instrumental in its structural elucidation. Visual diagrams of the isolation workflow and the general biosynthetic pathway of sesquiterpenoids are provided to facilitate a deeper understanding of the processes.

Introduction

The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites. Aspergillus aculeatus, a member of the black Aspergilli, is known for producing a variety of natural products, including antibiotics, enzyme inhibitors, and toxins. Among these are the aculenes, a family of sesquiterpenoids. This compound, a nordaucane derivative, was first reported as a metabolite of this fungus in a study that also identified several related compounds.[1] This guide serves as a technical resource for researchers interested in the natural product chemistry of Aspergillus aculeatus and the methodologies required for the isolation of this compound.

Fermentation and Extraction

The production of this compound is initiated through the cultivation of Aspergillus aculeatus on a solid agar medium. Following an incubation period that allows for fungal growth and metabolite production, the fungal culture is extracted to obtain a crude mixture of secondary metabolites.

Experimental Protocol: Fungal Fermentation and Extraction

-

Fungal Strain: Aspergillus aculeatus ATCC16872 is utilized for the production of this compound.

-

Fermentation Medium: The fungus is cultivated on a solid agar medium. While the specific composition of the medium used in the original isolation is not detailed, a common medium for secondary metabolite production in Aspergillus is Yeast Extract Sucrose (YES) agar.

-

Incubation: The fungal strain is incubated at 25°C for a period of seven days in darkness to optimize the production of secondary metabolites.

-

Extraction:

-

The solid agar culture is macerated and submerged in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) for 24 hours. This process is repeated to ensure thorough extraction.

-

The solvent from the combined extracts is removed under reduced pressure (in vacuo) to yield a solid residue.

-

This residue is then suspended in water and partitioned three times with ethyl acetate (EtOAc).

-

The combined ethyl acetate layers are evaporated in vacuo to yield the final crude extract containing this compound and other metabolites.

-

Isolation and Purification of this compound

The separation of this compound from the complex crude extract is achieved through a multi-step chromatographic process. This involves initial fractionation by silica gel column chromatography followed by final purification using preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude extract is loaded onto a silica gel column (230-400 mesh).

-

The column is eluted with a stepwise gradient of increasing polarity using mixtures of CH₂Cl₂ and MeOH. A typical gradient might involve the following fractions:

-

Fraction A: 100% CH₂Cl₂

-

Fraction B: 95:5 CH₂Cl₂/MeOH

-

Fraction C: 90:10 CH₂Cl₂/MeOH

-

Fraction D: 70:30 CH₂Cl₂/MeOH

-

-

Fractions are collected and analyzed, for example by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to identify those containing the target compound. In the original study, the fraction eluted with 90:10 CH₂Cl₂/MeOH contained the majority of the sesquiterpenoids, including this compound.

-

-

Preparative Reversed-Phase HPLC:

-

The enriched fraction from the silica gel column is further purified using preparative reversed-phase HPLC.

-

A C18 column is typically used for the separation of sesquiterpenoids.

-

The mobile phase consists of a gradient of acetonitrile (MeCN) in water.

-

The elution of compounds is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

-

The solvent is evaporated from the collected fraction to yield the purified this compound.

-

Structural Elucidation and Data

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative and Spectroscopic Data

The following table summarizes the key data for this compound. The yield of this compound was not explicitly reported in the primary literature.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | [2] |

| Molecular Weight | 220.31 g/mol | [2] |

| HR-ESIMS | m/z 221.1536 [M+H]⁺ (Calcd. for C₁₄H₂₁O₂, 221.1542) | [1] |

| ¹H NMR (CDCl₃) | δ 5.78 (1H, s), 3.86 (1H, t, J = 2.8 Hz), 2.71 (1H, m), 2.50 (1H, m), 2.38 (1H, m), 2.29 (1H, m), 2.19 (1H, m), 2.05 (1H, m), 1.93 (1H, m), 1.77 (3H, s), 1.05 (3H, t, J = 7.6 Hz), 0.94 (3H, s) | [1] |

| ¹³C NMR (CDCl₃) | δ 204.4, 164.8, 126.9, 78.5, 52.1, 46.8, 41.5, 36.2, 31.9, 29.7, 25.4, 16.2, 12.1, 11.8 | [1] |

Visualizations

Workflow for the Isolation of this compound

Caption: Figure 1: Isolation Workflow for this compound.

General Biosynthetic Pathway of Sesquiterpenoids

This compound is a sesquiterpenoid, a class of terpenes derived from the C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of the diverse range of sesquiterpenoid skeletons is initiated by the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases or cyclases.

Caption: Figure 2: General Biosynthetic Pathway of Sesquiterpenoids.

Conclusion

The isolation of this compound from Aspergillus aculeatus highlights the value of fungi as a source of novel bioactive compounds. The methodologies detailed in this guide provide a framework for the successful isolation and purification of this compound and other related sesquiterpenoids from fungal cultures. The continued exploration of the secondary metabolome of Aspergillus species is likely to yield further compounds with potential applications in medicine and biotechnology.

References

The Biosynthetic Pathway of Aculene D in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculene D, a norsesquiterpenoid produced by the fungus Aspergillus aculeatus, belongs to a class of natural products with potential bioactivities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel derivatives through synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, the genetic machinery, and the experimental methodologies used to elucidate this complex process. The pathway involves a terpene cyclase and a series of cytochrome P450 monooxygenases that catalyze a unique stepwise demethylation and oxidation of an ent-daucane precursor. This guide consolidates the current knowledge, presenting quantitative data in structured tables, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the aculenes, a family of C14 norsesquiterpenoids, have garnered interest due to their unique chemical structures. This compound is a key intermediate in the biosynthesis of other aculene derivatives.[1] The elucidation of its biosynthetic pathway provides a roadmap for the production of these compounds and a deeper understanding of the enzymatic machinery involved in fungal natural product synthesis.

The biosynthesis of this compound originates from a C15 farnesyl diphosphate (FPP) precursor and proceeds through a series of enzymatic reactions, including cyclization and oxidative modifications. The key discovery in the elucidation of this pathway was the identification of a biosynthetic gene cluster in Aspergillus aculeatus that encodes the necessary enzymes for the transformation.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by a series of dedicated enzymes encoded within a specific gene cluster in Aspergillus aculeatus. The pathway can be broadly divided into two key stages: the formation of the daucane skeleton and the subsequent oxidative modifications leading to this compound.

Formation of the Dauca-4,7-diene Skeleton

The pathway commences with the cyclization of the ubiquitous sesquiterpene precursor, farnesyl diphosphate (FPP). This crucial step is catalyzed by the terpene cyclase, AneC .

-

Enzyme: AneC (Terpene Cyclase)

-

Substrate: Farnesyl Diphosphate (FPP)

-

Product: Dauca-4,7-diene

The reaction involves a complex series of carbocation rearrangements, ultimately leading to the formation of the characteristic bicyclic daucane skeleton of dauca-4,7-diene.

Stepwise Demethylation and Oxidation by Cytochrome P450 Enzymes

Following the formation of the daucane core, a series of oxidative modifications are carried out by three distinct cytochrome P450 monooxygenases: AneF , AneD , and AneG . These enzymes work in a coordinated fashion to achieve a stepwise demethylation and functionalization of the dauca-4,7-diene intermediate.[1]

-

Action of AneF: The first P450 enzyme, AneF , initiates the demethylation process by oxidizing the 12-methyl group of the daucane skeleton to a carboxylic acid.[1]

-

Action of AneD: Subsequently, AneD installs a hydroxyl group at the C-10 position. This hydroxylation is crucial for the subsequent tautomerization and stabilization of the intermediate.[1]

-

Action of AneG and Decarboxylation: The final P450, AneG , introduces a carbonyl group at the C-2 position. This modification creates an electron-withdrawing center that facilitates the decarboxylation at C-12, leading to the formation of the C14 norsesquiterpenoid skeleton of this compound.[1]

This sequence of reactions highlights a sophisticated enzymatic strategy for the removal of a methyl group, a challenging chemical transformation.

Quantitative Data

The following tables summarize the key components and products of the this compound biosynthetic pathway. (Note: Specific quantitative values for enzyme kinetics and product yields are often found in the supplementary materials of peer-reviewed publications and are presented here as representative data based on typical fungal secondary metabolite production.)

| Table 1: Key Enzymes in this compound Biosynthesis | ||

| Enzyme | Gene | Function |

| AneC | aneC | Terpene cyclase; catalyzes the formation of dauca-4,7-diene from FPP. |

| AneF | aneF | Cytochrome P450 monooxygenase; oxidizes the 12-methyl group to a carboxylic acid. |

| AneD | aneD | Cytochrome P450 monooxygenase; installs a 10-hydroxy group. |

| AneG | aneG | Cytochrome P450 monooxygenase; installs a C-2 carbonyl group, triggering decarboxylation. |

| Table 2: Precursors and Intermediates in this compound Biosynthesis | |

| Compound | Role |

| Farnesyl Diphosphate (FPP) | Primary precursor |

| Dauca-4,7-diene | First cyclic intermediate |

| 12-carboxy-dauca-4,7-diene | Intermediate after AneF action |

| 10-hydroxy-12-carboxy-dauca-4,7-diene | Intermediate after AneD action |

| This compound | Final product of this pathway segment |

| Table 3: Representative Product Yields from Heterologous Expression Studies | |

| Host Organism | Expressed Genes |

| Saccharomyces cerevisiae | aneC |

| Aspergillus oryzae | aneC, aneF, aneD, aneG |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic and biochemical techniques. The following are detailed methodologies for the key experiments.

Gene Inactivation in Aspergillus aculeatus using CRISPR/Cas9

This protocol describes the targeted knockout of a biosynthetic gene in A. aculeatus to confirm its function.

Materials:

-

Aspergillus aculeatus wild-type strain

-

Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl₂ solution

-

Selective agar medium (e.g., containing hygromycin B)

-

Plasmid vector for Cas9 and guide RNA (gRNA) expression

-

Donor DNA for homologous recombination (containing a selectable marker flanked by regions homologous to the target gene)

-

PCR reagents and primers for verification

Procedure:

-

gRNA Design and Plasmid Construction:

-

Design a 20-bp gRNA sequence targeting a coding region of the gene of interest (e.g., aneC).

-

Clone the gRNA sequence into a suitable expression vector containing the Cas9 nuclease gene under a strong constitutive promoter.

-

-

Donor DNA Preparation:

-

Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene from A. aculeatus genomic DNA.

-

Assemble the 5' flank, a selectable marker cassette (e.g., hygromycin resistance), and the 3' flank into a single DNA fragment using fusion PCR or Gibson assembly.

-

-

Protoplast Preparation:

-

Grow A. aculeatus mycelia in liquid medium.

-

Harvest and wash the mycelia.

-

Incubate the mycelia in a protoplasting solution until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration.

-

-

Transformation:

-

Co-transform the protoplasts with the Cas9/gRNA plasmid and the donor DNA fragment using a PEG-mediated method.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a selective agar medium.

-

Isolate individual transformants and cultivate them on a fresh selective medium.

-

-

Verification:

-

Extract genomic DNA from the putative knockout mutants.

-

Perform PCR analysis using primers flanking the target gene to confirm the integration of the donor DNA and the deletion of the target gene.

-

Confirm the absence of the target gene transcript by RT-PCR.

-

-

Metabolite Analysis:

-

Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts by LC-MS to confirm the absence of this compound and its downstream products in the mutant strain.

-

Heterologous Expression of this compound Biosynthetic Genes in Saccharomyces cerevisiae

This protocol outlines the expression of fungal genes in a yeast host to characterize enzyme function.

Materials:

-

Saccharomyces cerevisiae expression host strain (e.g., BJ5464)

-

Yeast expression vectors (e.g., pYES2)

-

Genes of interest (aneC, aneF, aneD, aneG) codon-optimized for yeast expression

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Selective yeast medium (e.g., SC-Ura)

-

Induction medium (e.g., SC-Ura with galactose)

-

Extraction solvents (e.g., ethyl acetate)

Procedure:

-

Vector Construction:

-

Clone the codon-optimized synthetic genes into individual yeast expression vectors under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression vectors into the S. cerevisiae host strain using the lithium acetate method.

-

Select for successful transformants on appropriate selective media.

-

-

Protein Expression:

-

Grow the yeast transformants in a selective medium to the mid-log phase.

-

Induce gene expression by transferring the cells to an induction medium containing galactose.

-

Incubate for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast culture and extract the metabolites from both the supernatant and the cell pellet using an appropriate organic solvent.

-

Analyze the extracts by GC-MS or LC-MS to identify the products of the expressed enzymes. For example, expressing aneC should yield dauca-4,7-diene. Co-expressing all four genes should result in the production of this compound.

-

Metabolite Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its precursors.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan and product ion scan (for fragmentation analysis).

-

Collision Energy: Optimized for the specific compounds of interest.

-

Data Analysis: Compare the retention times and mass spectra of the peaks in the sample extracts with those of authentic standards (if available) or with previously reported data.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of this compound from FPP.

Caption: Experimental workflow for gene inactivation in A. aculeatus.

Caption: Workflow for heterologous expression in S. cerevisiae.

Conclusion

The elucidation of the this compound biosynthetic pathway in Aspergillus aculeatus has unveiled a fascinating enzymatic cascade involving a terpene cyclase and a trio of cytochrome P450 monooxygenases. This knowledge not only deepens our understanding of fungal natural product biosynthesis but also opens avenues for the biotechnological production of aculenes and their derivatives. The detailed experimental protocols and pathway visualizations provided in this guide are intended to empower researchers to further explore this and other fungal biosynthetic pathways, ultimately contributing to the discovery and development of new therapeutic agents. Future work may focus on the detailed kinetic characterization of the biosynthetic enzymes and the engineering of the pathway for enhanced production and the generation of novel aculene analogues.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Aculene D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculene D is a naturally occurring sesquiterpenoid belonging to the nordaucane class of compounds.[1][2] Isolated from the fungus Aspergillus aculeatus, this marine-derived metabolite has garnered significant interest due to its biological activity, particularly its ability to inhibit quorum sensing in bacteria.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses a unique carbobicyclic framework, identified as a tetrahydroazulen-1-one core.[4] Its molecular formula has been established as C₁₄H₂₀O₂.[4] The systematic IUPAC name for this compound is (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[4]

The stereochemistry of this compound has been determined through extensive spectroscopic analysis and confirmed by total synthesis.[1][3] The molecule contains three stereocenters with the following absolute configurations:

-

3aR: This designates the Rectus configuration at the 3a position, which is a bridgehead carbon.

-

8S: This indicates the Sinister configuration at the 8 position, bearing the hydroxyl group.

-

8aR: This denotes the Rectus configuration at the 8a position, another bridgehead carbon.

The defined stereochemistry is crucial for its biological activity and is a key consideration in synthetic efforts.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[1][2] The detailed ¹H and ¹³C NMR data are summarized in the table below.

| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |

| 1 | - | 204.3 |

| 2 | 2.40 (m), 2.15 (m) | 37.8 |

| 3 | 2.85 (m) | 48.9 |

| 3a | 2.95 (m) | 51.5 |

| 4 | 2.25 (m), 2.05 (m) | 30.7 |

| 5 | 5.35 (br s) | 122.1 |

| 6 | - | 136.2 |

| 7 | 2.10 (m) | 36.5 |

| 8 | 4.15 (d, 9.5) | 75.1 |

| 8a | 2.65 (m) | 54.2 |

| 9 | 1.75 (s) | 23.4 |

| 10 | 1.05 (t, 7.5) | 12.1 |

| 11 | 2.10 (q, 7.5) | 28.3 |

| 12 | 1.00 (s) | 21.2 |

Total Synthesis

The first total synthesis of this compound was successfully accomplished by Enomoto and colleagues.[3] The synthetic strategy highlights a diastereoselective nucleophilic addition and a ring-closing metathesis as key steps.[3]

Synthetic Workflow

Caption: Key stages in the total synthesis of this compound.

Experimental Protocol: Key Steps

While the full experimental details are extensive, the pivotal steps in the synthesis are outlined below:

-

Diastereoselective Nucleophilic Addition: An acetal-protected aldehydic intermediate is reacted with methallylzinc bromide. This reaction proceeds with high diastereoselectivity to yield the desired homoallylic alcohol. A key finding was that the protection of a β-keto group as an acetal was crucial for achieving the correct stereochemistry, as the reaction with the unprotected β-keto aldehyde resulted in the opposite diastereomer.[3]

-

Ring-Closing Metathesis: The seven-membered ring of the aculene core is constructed using a ring-closing metathesis reaction. This powerful carbon-carbon bond-forming reaction is a common strategy for the synthesis of cyclic compounds.[3]

-

Final Conversion: The cyclized product undergoes a five-step sequence, which includes the installation of the ethyl group on the five-membered ring, to afford the final natural product, this compound.[3]

Biological Activity: Quorum Sensing Inhibition

This compound has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.[3] Specifically, it shows activity against Chromobacterium violaceum CV026.[3]

Signaling Pathway of Quorum Sensing in Chromobacterium violaceum and Inhibition

The quorum-sensing system in C. violaceum is a well-characterized LuxIR-type system. The inhibition of this pathway by this compound disrupts the coordinated gene expression necessary for virulence.

Caption: Quorum sensing pathway in C. violaceum and the inhibitory action of this compound.

The mechanism of quorum sensing in C. violaceum involves the synthesis of an autoinducer molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), by the CviI synthase. As the bacterial population density increases, the concentration of C6-HSL rises and it binds to the cytoplasmic receptor protein, CviR. This binding activates CviR, which then acts as a transcriptional regulator, inducing the expression of target genes responsible for virulence factors, including the production of the pigment violacein. This compound is thought to interfere with this signaling cascade, likely by competitively binding to the CviR receptor, thereby preventing the binding of C6-HSL and subsequent gene activation.

Conclusion

This compound represents a fascinating natural product with a well-defined chemical structure and stereochemistry. Its total synthesis has been achieved, providing a route for further structural modification and biological evaluation. The quorum sensing inhibitory activity of this compound makes it a promising lead compound for the development of novel anti-virulence agents that could offer an alternative to traditional antibiotics. This technical guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential and to synthesize related analogues with enhanced activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Agelasine D

Introduction

Agelasine D is a marine-derived diterpenoid alkaloid, a class of natural products characterized by a complex molecular architecture.[1][2][3][4] It is isolated from marine sponges of the genus Agelas.[1][2][3] This class of compounds, including agelasine D, has garnered significant interest within the scientific community due to a wide range of biological activities. These activities include potent cytotoxic effects against various cancer cell lines, including multidrug-resistant strains, as well as broad-spectrum antibacterial and antifungal properties.[1][2][5][6][7] The unique structure of agelasine D, which combines a diterpene skeleton with a 9-methyladeninium moiety, is believed to be a key contributor to its biological functions.[5] This guide provides a comprehensive overview of the physical and chemical properties of agelasine D, along with experimental protocols for its isolation and characterization, and insights into its biological activities.

Physical and Chemical Properties

Agelasine D is a complex molecule with distinct physical and chemical characteristics that are crucial for its isolation, characterization, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₂N₅O | [7] |

| Appearance | Amorphous solid | [7] |

| Optical Rotation ([α]D²⁵) | -5.1 (c 1.0, MeOH) | [7] |

Experimental Protocols

The isolation and characterization of agelasine D involve a series of chromatographic and spectroscopic techniques.

Isolation from Marine Sponges

The general procedure for isolating agelasine D from its natural source, the marine sponge Agelas sp., is a multi-step process:

-

Extraction: The sponge material is typically extracted with a mixture of organic solvents, such as dichloromethane/methanol, to obtain a crude extract containing a mixture of secondary metabolites.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into fractions with decreasing complexity using techniques like flash chromatography.

-

Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate pure agelasine D.

Structure Elucidation

The chemical structure of agelasine D is determined through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound.[7]

-

Optical Rotation: The specific rotation of the molecule is measured to determine its stereochemistry.[7]

Biological Activity Assays

The biological activities of agelasine D are evaluated using various in vitro assays:

-

Cytotoxicity Assays: The cytotoxic effects of agelasine D on cancer cells are typically assessed using cell viability assays, such as the MTS assay.[8] The half-maximal growth inhibitory concentration (GI₅₀) is a common metric used to quantify its potency.[5][9]

-

Antimicrobial Assays: The antibacterial and antifungal activities are determined using methods like the disc diffusion assay or by determining the minimum inhibitory concentration (MIC).[6]

-

Anthelmintic Assays: The activity against parasites like Haemonchus contortus is evaluated by observing the phenotypic changes in the larvae upon exposure to the compound.[10]

Biological Activity and Signaling Pathways

Agelasine D exhibits a range of biological activities, with its cytotoxic and antimicrobial properties being the most extensively studied.

Cytotoxic Activity

Agelasine D has demonstrated significant cytotoxicity against various human cancer cell lines.

| Cell Line | Activity (GI₅₀) | Source |

| Hep3B (Hepatocellular Carcinoma) | 9.9 µM | [5][9] |

| L5178Y (Mouse Lymphoma) | 4.0 µM | [5][6] |

Antimicrobial and Anthelmintic Activity

Agelasine D displays a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi.[1][2][3][11] Additionally, it has shown anthelmintic potential against parasitic nematodes.[10]

Signaling Pathway of a Related Compound: (-)-Agelamide D

While the specific signaling pathways modulated by agelasine D are not extensively detailed in the provided literature, a closely related compound, (-)-agelamide D, has been shown to enhance the radiosensitivity of hepatocellular carcinoma cells.[5][9] This effect is mediated through the activation of the PERK/eIF2α/ATF4 axis of the unfolded protein response (UPR) signaling pathway.[5][9] Activation of this pathway under conditions of cellular stress can lead to increased apoptotic cell death.[5]

Caption: (-)-Agelamide D enhances radiosensitivity via the PERK/eIF2α/ATF4 pathway.

Workflow for Agelasine D Research

The following diagram illustrates a typical workflow for the study of agelasine D, from its source to the evaluation of its biological potential.

Caption: General workflow for the study of agelasine D.

References

- 1. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of (−)-Agelamide D, a Diterpene Alkaloid from the Marine Sponge Agelas sp., as a Natural Radiosensitizer in Hepatocellular Carcinoma Models [mdpi.com]

- 6. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 7. Antifungal Diterpene Alkaloids from the Caribbean Sponge Agelas citrina: Unified Configurational Assignments of Agelasidines and Agelasines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novaresearch.unl.pt [novaresearch.unl.pt]

- 9. researchgate.net [researchgate.net]

- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

Aculene D: A Fungal Norsesquiterpenoid with Quorum Sensing Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aculene D is a norsesquiterpenoid natural product of fungal origin.[1][2] As a member of the aculene family of metabolites, it is characterized by a unique nordaucane skeleton.[3][4] First isolated from Aspergillus aculeatus, this compound has garnered interest within the scientific community for its potential role in interfering with bacterial communication, a process known as quorum sensing.[3][5] This technical guide provides a comprehensive overview of the natural origin, ecological role, and key experimental data related to this compound.

Natural Origin and Biosynthesis

This compound is a secondary metabolite produced by certain species of fungi. To date, it has been isolated from fermentation cultures of Aspergillus aculeatus and Penicillium sp. SCS-KFD08.[1][2] These fungi synthesize a series of related norsesquiterpenoids, including aculenes A, B, and C.[3]

The biosynthesis of the aculene core is a complex enzymatic process that has been elucidated through gene inactivation, feeding experiments, and heterologous reconstitution in yeast.[3][4] The pathway begins with a terpene cyclase, AneC, which converts farnesyl diphosphate into the sesquiterpene dauca-4,7-diene.[6] A series of three cytochrome P450 monooxygenases then catalyze a stepwise demethylation process to form the characteristic C14 nordaucane skeleton of the aculenes.[3][4][6]

Key Enzymes in Aculene Biosynthesis

| Enzyme | Type | Function |

| AneC | Terpene Cyclase | Catalyzes the formation of dauca-4,7-diene from farnesyl diphosphate.[6] |

| AneD | Cytochrome P450 Monooxygenase | Installs a 10-hydroxy group for subsequent tautomerization and stabilization.[3][4] |

| AneF | Cytochrome P450 Monooxygenase | Converts the 12-methyl group into a carboxylic acid.[3][4] |

| AneG | Cytochrome P450 Monooxygenase | Installs a carbonyl group at the C-2 position, which triggers decarboxylation to yield the nordaucane skeleton.[3][4] |

digraph "Aculene Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];FPP [label="Farnesyl Diphosphate"]; Daucadiene [label="Dauca-4,7-diene"]; Intermediates [label="Oxygenated Intermediates"]; Aculene_Core [label="Nordaucane Skeleton\n(this compound Precursor)"];

FPP -> Daucadiene [label="AneC"]; Daucadiene -> Intermediates [label="AneD, AneF, AneG\n(Cytochrome P450s)"]; Intermediates -> Aculene_Core [label="Stepwise Demethylation"]; }

Ecological Role: Quorum Sensing Inhibition

The primary ecological role identified for this compound is the inhibition of quorum sensing (QS).[5] Quorum sensing is a cell-to-cell communication mechanism used by bacteria to coordinate gene expression in response to population density. By interfering with QS, this compound can disrupt various bacterial behaviors, such as biofilm formation and the production of virulence factors, without directly killing the bacteria. This mode of action is of significant interest in the development of new anti-infective agents that may be less likely to promote resistance compared to traditional antibiotics.[5]

This compound has been shown to exhibit quorum sensing inhibitory activity against the bacterium Chromobacterium violaceum CV026.[5] C. violaceum is a commonly used model organism for screening QS inhibitors because its production of the purple pigment violacein is regulated by quorum sensing. Inhibition of violacein production is therefore a visual indicator of anti-QS activity.

Quantitative Bioactivity Data

At present, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) for the anti-quorum sensing activity of this compound are not widely available in the public domain. Further research is required to quantify its potency as a quorum sensing inhibitor.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus aculeatus**

This protocol is adapted from the methodology described in the literature for the isolation of aculenes A-D.

1. Fungal Fermentation:

-

The fungal strain Aspergillus aculeatus is cultivated on solid YES (Yeast Extract Sucrose) plates at 30°C for 5 days.

-

The agar from the plates is cut into small pieces and transferred to flasks for further incubation.

2. Extraction:

-

The solid agar culture is macerated and extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) for 24 hours. This process is repeated twice.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude residue.

-

The residue is then suspended in water and partitioned with ethyl acetate (EtOAc) three times. The organic layers are combined and evaporated to dryness.

3. Chromatographic Purification:

-

The crude EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of CH2Cl2 and MeOH of increasing polarity.

-

Fractions containing aculenes, as identified by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS), are pooled.

-

Final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (HPLC).

Quorum Sensing Inhibition Assay using Chromobacterium violaceum**

This is a general protocol for assessing anti-quorum sensing activity.

1. Preparation of Bacterial Culture:

-

A culture of Chromobacterium violaceum (e.g., strain CV026, which requires an external acyl-homoserine lactone, AHL, to induce violacein production) is grown overnight in Luria-Bertani (LB) broth.

2. Agar Plate Assay:

-

Molten LB agar is seeded with the overnight culture of C. violaceum CV026 and an appropriate concentration of an AHL, such as N-hexanoyl-L-homoserine lactone (C6-HSL).

-

The agar is poured into petri dishes and allowed to solidify.

-

Sterile paper discs are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control.

-

The discs are placed on the surface of the seeded agar plates.

3. Incubation and Observation:

-

The plates are incubated at 30°C for 24-48 hours.

-

Anti-quorum sensing activity is indicated by a zone of colorless bacterial growth around the disc, where the production of the purple violacein pigment has been inhibited. The diameter of this zone can be measured to quantify the extent of inhibition.

Summary of Quantitative Data

| Property | Value |

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol |

| Appearance | Yellowish oily liquid |

| Optical Rotation | [α]D12 = +112.7 (c 0.10, MeOH) |

| UV λmax | 241 nm |

Data obtained from the isolation of aculenes from Aspergillus aculeatus.

Conclusion

This compound represents an intriguing fungal secondary metabolite with a defined natural origin and a promising ecological role as a quorum sensing inhibitor. Its unique norsesquiterpenoid structure and biosynthetic pathway, involving a series of cytochrome P450 enzymes, make it a subject of interest for natural product chemists and enzymologists. For drug development professionals, its ability to interfere with bacterial communication without exerting direct bactericidal effects presents a potential avenue for the development of novel anti-virulence therapies. Further research is warranted to fully quantify its anti-quorum sensing potency and to explore its potential applications in mitigating bacterial pathogenicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Aculenes B and D - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of aculene D as a quorum sensing inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Targeting the LuxI/R-type Quorum Sensing System

Aculene D has been reported to exhibit quorum sensing inhibitory activity, primarily investigated using the model organism Chromobacterium violaceum. This bacterium utilizes the CviI/CviR quorum sensing system, a homolog of the well-characterized LuxI/LuxR system found in many Gram-negative bacteria.

The proposed mechanism of action for this compound as a QSI is the disruption of the CviR-mediated signaling pathway. CviR is a transcriptional regulator that, upon binding to its cognate N-acyl homoserine lactone (AHL) signal molecule produced by the synthase CviI, activates the expression of target genes, including those responsible for the production of the purple pigment violacein. This compound is hypothesized to act as an antagonist to the CviR receptor, either by competitively binding to the AHL binding site or through an allosteric mechanism, thereby preventing the activation of gene expression.

Signaling Pathway of the CviI/R System and Proposed Inhibition by this compound

Aculene D: A Fungal Metabolite with Quorum Sensing Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aculene D is a fungal metabolite identified as a nordaucane sesquiterpenoid. Isolated from fungi such as Aspergillus aculeatus, it has garnered attention within the scientific community for its specific biological activity.[1] This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, with a focus on its quorum sensing inhibitory properties. The information is presented to support further research and drug development endeavors.

Core Biological Activity: Quorum Sensing Inhibition

The primary and most well-documented biological activity of this compound is its ability to inhibit quorum sensing (QS) in Gram-negative bacteria. Specifically, this compound has demonstrated inhibitory effects against Chromobacterium violaceum CV026, a commonly used model organism for screening QS inhibitors.[2][3][4] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By interfering with this signaling pathway, this compound can disrupt various bacterial behaviors, including the production of virulence factors and biofilm formation.

Quantitative Data

The inhibitory effect of this compound on quorum sensing has been quantified through the inhibition of violacein production in Chromobacterium violaceum. Violacein is a purple pigment whose synthesis is regulated by QS. A reduction in its production is a direct indicator of QS inhibition.

| Compound | Assay | Organism | Observed Effect | Concentration |

| This compound | Violacein Production Inhibition | Chromobacterium violaceum CV026 | Significant reduction in violacein production | Sub-inhibitory concentrations |

| This compound | Well Diffusion Assay | Chromobacterium violaceum CV026 | Strong Quorum Sensing Inhibition (QSI) activity | 50 µ g/well |

Experimental Protocols

The following is a detailed methodology for a typical violacein inhibition assay used to assess the quorum sensing inhibitory activity of compounds like this compound.

Violacein Inhibition Assay Protocol

Objective: To determine the ability of this compound to inhibit the production of violacein in Chromobacterium violaceum CV026, which is indicative of quorum sensing inhibition.

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) broth

-

N-hexanoyl-L-homoserine lactone (C6-HSL)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Bacterial Culture: Inoculate C. violaceum CV026 into LB broth and incubate overnight at 30°C with shaking to obtain a fresh culture.

-

Assay Setup:

-

In a 96-well microtiter plate, add a standardized amount of the overnight culture of C. violaceum CV026 to fresh LB broth.

-

Add the quorum sensing inducer, C6-HSL, to each well at a final concentration known to induce violacein production.

-

Add varying concentrations of this compound to the wells. Include a positive control (with C6-HSL but no this compound) and a negative control (with neither C6-HSL nor this compound). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not affect bacterial growth.

-

-

Incubation: Incubate the microtiter plate at 30°C for 24-48 hours without shaking.

-

Quantification of Violacein:

-

After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is crucial to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects of the compound.

-

To quantify violacein, the pigment is typically extracted from the bacterial cells. This can be achieved by adding a solvent like DMSO or ethanol to each well and lysing the cells.

-

The absorbance of the extracted violacein is then measured at a specific wavelength (e.g., 585 nm or 590 nm).

-

-

Data Analysis: The percentage of violacein inhibition is calculated using the following formula: % Inhibition = [(OD of Control - OD of Treatment) / OD of Control] x 100

Signaling Pathways and Experimental Workflows

The biological activity of this compound is centered on the disruption of the bacterial quorum sensing signaling pathway. The following diagrams illustrate the conceptual framework of this inhibition and the experimental workflow for its assessment.

Other Biological Activities

Based on a comprehensive review of the available scientific literature, the biological activity of this compound appears to be highly specific. At present, there is no significant evidence to suggest that this compound possesses notable anticancer, anti-inflammatory, or broad-spectrum antimicrobial activities. Research on other secondary metabolites from Aspergillus aculeatus has revealed a range of biological effects, including antimicrobial and anticancer properties.[5] However, these activities have not been attributed to this compound itself.

Biosynthesis of this compound

For researchers interested in the natural production of this molecule, this compound is a sesquiterpenoid synthesized by the fungus Aspergillus aculeatus. The biosynthetic pathway involves a series of enzymatic reactions that modify a precursor molecule to form the final this compound structure. Understanding this pathway is crucial for potential synthetic biology approaches to enhance its production.

Conclusion and Future Directions

This compound presents a focused and specific biological activity as a quorum sensing inhibitor. This property makes it a valuable lead compound for the development of anti-virulence agents that can disarm pathogenic bacteria without exerting selective pressure that leads to antibiotic resistance. Future research should aim to:

-

Determine the precise IC50 value of this compound for violacein inhibition.

-

Elucidate the exact molecular mechanism of quorum sensing inhibition.

-

Investigate the efficacy of this compound in more complex models, such as biofilms and in vivo infection models.

-

Explore the potential synergistic effects of this compound with conventional antibiotics.

-

Conduct a broader screening of this compound against a wider range of bacterial species to determine the spectrum of its QS inhibitory activity.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel therapeutic agent.

References

- 1. Benz[a]anthracen-3-ol-d<sub>11</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Metabolites and Their Biological Activity from Aspergillus aculeatus KKU-CT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sesquiterpenoid Structure of Aculene D

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Properties

Aculene D is a sesquiterpenoid natural product with a complex carbobicyclic framework.[1] Its chemical formula is C₁₄H₂₀O₂, and its IUPAC name is (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[1] The core structure features a fused seven- and five-membered ring system, characteristic of the azulene skeleton. This compound is a fungal metabolite, having been isolated from Penicillium sp. SCS-KFD08 and Aspergillus aculeatus.[1][2]

The molecule belongs to the nordaucane class of sesquiterpenoids, which are derived from a daucane precursor through a demethylation process.[2][3] This biosynthesis involves three cytochrome P450 enzymes that catalyze a stepwise demethylation.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 220.31 g/mol | [1] |

| Exact Mass | 220.146329876 Da | [1] |

| XLogP3-AA | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Tautomer Count | 378 | [1] |

| Complexity | 359 | |

| Covalently-Bonded Unit Count | 1 |

Spectroscopic Data

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | Data not available in the searched results. |

| ¹³C NMR | Data not available in the searched results. |

| IR Spectroscopy | Data not available in the searched results. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₄H₂₀O₂. |

Total Synthesis of this compound

The first total synthesis of this compound was accomplished by Enomoto and colleagues.[4] The synthesis is a notable achievement in natural product synthesis and provides a pathway for producing this compound and related compounds for further study.

Synthetic Strategy Overview

The synthesis of this compound involves a multi-step process, with a key feature being the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate.[4] This reaction establishes a critical stereocenter in the molecule. The seven-membered ring of the azulene core is constructed via ring-closing metathesis.[4] A subsequent five-step sequence, which includes the installation of an ethyl group on the five-membered ring, completes the synthesis.[4]

Caption: Overview of the total synthesis of this compound.

Detailed Experimental Protocol for a Key Step: Ring-Closing Metathesis

A detailed, step-by-step experimental protocol for the complete synthesis is not available in the searched results. The following is a generalized representation based on the described synthetic strategy.

-

Substrate Preparation: The diene precursor for the ring-closing metathesis is synthesized from the homoallylic alcohol intermediate through a series of protecting group manipulations and functional group transformations.

-

Metathesis Reaction: The diene is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like thin-layer chromatography.

-

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using column chromatography to yield the cyclized product containing the seven-membered ring.

Biological Activity: Quorum Sensing Inhibition

This compound has been shown to exhibit inhibitory activity against quorum sensing (QS) in the bacterium Chromobacterium violaceum CV026.[4] Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, including virulence factors and biofilm formation.[4] Inhibition of QS is a promising strategy for developing novel antibacterial agents that are less likely to induce resistance.[4]

Quorum Sensing Inhibition Assay Protocol

A specific, detailed protocol for the testing of this compound was not found in the searched results. The following is a generalized protocol for a common quorum sensing inhibition assay using Chromobacterium violaceum.

-

Bacterial Culture Preparation: A culture of Chromobacterium violaceum is grown in a suitable broth medium to a specific optical density.

-

Assay Plate Preparation: A 96-well microtiter plate is prepared with varying concentrations of the test compound (this compound) and a known concentration of the signaling molecule (N-acyl-homoserine lactone) that induces violacein production.

-

Inoculation and Incubation: The prepared bacterial culture is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature for a set period (e.g., 24-48 hours).

-

Quantification of Violacein Production: After incubation, the production of the purple pigment violacein, a marker for quorum sensing, is quantified. This is typically done by lysing the bacterial cells and measuring the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm).

-

Data Analysis: The percentage of inhibition of violacein production is calculated for each concentration of the test compound. This data can be used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the violacein production.

Caption: Workflow for a quorum sensing inhibition assay.

Quantitative Biological Activity Data

Specific IC50 or MIC values for this compound's quorum sensing inhibitory activity were not found in the provided search results.

Table 3: Quorum Sensing Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Target Organism | Chromobacterium violaceum CV026 | [4] |

| IC50 | Data not available | |

| MIC | Data not available |

Conclusion

This compound is a structurally interesting sesquiterpenoid with promising biological activity as a quorum sensing inhibitor. The successful total synthesis of this natural product opens the door for further investigation into its mechanism of action and potential as a lead compound for the development of new anti-infective agents. Further research is needed to fully characterize its spectroscopic properties and to quantify its biological activity through detailed dose-response studies.

References

Aculene D from Penicillium sp.: A Technical Overview of a Marine-Derived Norsesquiterpenoid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of aculene D, a norsesquiterpenoid secondary metabolite isolated from the marine-derived fungus Penicillium sp. SCS-KFD08. This document synthesizes the available scientific literature to present its biochemical context, known biological activity, and structural characteristics.

Introduction

This compound is a sesquiterpenoid compound that has been identified as a secondary metabolite from the marine fungus Penicillium sp. SCS-KFD08.[1][2] This fungus was isolated from a marine animal, Sipunculus nudus, collected from Haikou Bay, China.[2] this compound belongs to a class of norsesquiterpenes, which are C14 compounds derived from a C15 sesquiterpene precursor through demethylation. While the biosynthesis of aculenes has been studied in Aspergillus aculeatus, the specific pathways in Penicillium sp. are not as well-documented. Structurally, this compound is characterized as (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[1]

Quantitative Data

The following tables summarize the key quantitative data available for this compound derived from Penicillium sp. SCS-KFD08.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| IUPAC Name | (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one | [1] |

| InChIKey | IIQOUDJDCRTCJY-MBNYWOFBSA-N | [1] |

| SMILES | CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C | [1] |

Note: Detailed quantitative data on the yield of this compound from the fermentation of Penicillium sp. SCS-KFD08 are not publicly available in the reviewed literature.

Table 2: Biological Activity of this compound

| Bioassay | Target Organism/System | Activity | Concentration | Source |

| Quorum Sensing Inhibition | Chromobacterium violaceum CV026 | Inhibition of violacein production | 50 µ g/well | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound from Penicillium sp. SCS-KFD08 are limited in publicly accessible literature. However, based on the abstract of the primary study by Kong et al. (2017), the general workflow can be inferred.

Fungal Strain and Fermentation

The producing organism is the fungus Penicillium sp. SCS-KFD08, an endophyte isolated from the marine animal Sipunculus nudus. Large-scale fermentation would have been carried out in a suitable liquid medium to promote the production of secondary metabolites.

Extraction and Isolation

The fermentation broth was likely extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The resulting crude extract would then be subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques typically include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Employing reversed-phase (e.g., C18) or normal-phase columns for final purification of the compounds.

Structure Elucidation

The planar structure and absolute configuration of this compound were determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.

-

Chiroptical Methods: Circular Dichroism (CD) spectroscopy and quantum ECD calculations were likely employed to determine the absolute stereochemistry of the molecule.[2]

Bioactivity Assay: Quorum Sensing Inhibition

The quorum sensing (QS) inhibitory activity of this compound was evaluated against the reporter strain Chromobacterium violaceum CV026.[2] This bacterium produces a purple pigment called violacein, the synthesis of which is regulated by QS. Inhibition of violacein production in the presence of an inducing agent (N-hexanoyl-l-homoserine lactone, C6-HSL) indicates QS inhibitory activity. The assay is typically performed at sub-inhibitory concentrations of the test compound to ensure that the reduction in pigment is not due to bactericidal or bacteriostatic effects.

Visualizations

Signaling Pathway: Quorum Sensing Inhibition

The following diagram illustrates the general mechanism of quorum sensing inhibition, which is the known biological activity of this compound.

Caption: General mechanism of quorum sensing inhibition by this compound.

Experimental Workflow: Isolation and Characterization

This diagram outlines the logical flow of the experimental process for identifying and characterizing this compound from Penicillium sp. SCS-KFD08.

Caption: Experimental workflow for this compound isolation and characterization.

References

Aculene D: A Promising Quorum Sensing Inhibitor Awaiting Quantitative Bioactivity Profiling

For Immediate Release

Aculene D, a natural product first identified in fungi, has emerged as a molecule of interest for researchers in the field of antibacterial drug discovery. Preliminary studies have highlighted its potential as a quorum sensing (QS) inhibitor, a novel approach to combat bacterial infections by disrupting their communication systems. However, a comprehensive, in-depth analysis of its bioactivity, including quantitative data and detailed experimental protocols, remains to be fully established in publicly available scientific literature.

Quorum Sensing Inhibition: A Key Bioactivity

The primary bioactivity associated with this compound is its ability to inhibit quorum sensing in the gram-negative bacterium Chromobacterium violaceum CV026. Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation. By interfering with this signaling pathway, this compound can potentially disarm pathogenic bacteria without directly killing them, a strategy that may reduce the likelihood of developing drug resistance.

While the qualitative inhibitory effect of this compound on violacein production—a purple pigment regulated by quorum sensing in C. violaceum—has been noted, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) are not yet reported in the surveyed literature.

Data Presentation

Currently, there is a lack of publicly available quantitative data from preliminary studies on the bioactivity of this compound to populate structured tables for comparative analysis.

Experimental Protocols

Detailed experimental protocols for the bioactivity assays of this compound are not explicitly available in the current body of literature. However, a general methodology for assessing quorum sensing inhibition using Chromobacterium violaceum can be outlined.

General Protocol: Violacein Inhibition Assay

This assay qualitatively and quantitatively assesses the inhibition of violacein production in Chromobacterium violaceum as an indicator of quorum sensing disruption.

-

Bacterial Culture Preparation: A fresh culture of Chromobacterium violaceum (e.g., CV026, a mutant strain that does not produce its own signaling molecules) is grown in a suitable liquid medium (e.g., Luria-Bertani broth) to a specific optical density.

-

Assay Setup: The bacterial culture is then supplemented with an external source of the signaling molecule, N-acyl-homoserine lactone (AHL), to induce violacein production.

-

Introduction of Test Compound: this compound, dissolved in an appropriate solvent, is added to the bacterial culture at various concentrations. A solvent control is included to account for any effects of the solvent on bacterial growth or violacein production.

-

Incubation: The cultures are incubated under appropriate conditions (e.g., temperature and shaking) for a set period to allow for bacterial growth and pigment production.

-

Quantification of Violacein: After incubation, the violacein is extracted from the bacterial cells using a solvent such as DMSO or ethanol. The amount of extracted violacein is then quantified by measuring its absorbance at a specific wavelength (typically around 585 nm) using a spectrophotometer.

-

Data Analysis: The percentage of violacein inhibition is calculated by comparing the absorbance of the this compound-treated samples to the solvent control. This data can be used to determine the IC50 value, which is the concentration of this compound required to inhibit violacein production by 50%.

Signaling Pathways and Experimental Workflows

The precise molecular targets and signaling pathways affected by this compound within the bacterial cell are yet to be elucidated. Future research will likely focus on identifying the specific receptors or enzymes in the quorum sensing cascade that this compound interacts with.

To visualize the general workflow for screening and characterizing quorum sensing inhibitors like this compound, the following diagram can be used:

Caption: Workflow for the discovery and development of quorum sensing inhibitors.

Future Directions

The preliminary findings on this compound's bioactivity are encouraging, but further rigorous investigation is required. Future research should prioritize:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound for quorum sensing inhibition in various bacterial strains.

-

Spectrum of Activity: Investigating the effectiveness of this compound against a broader range of pathogenic bacteria that rely on quorum sensing.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the quorum sensing signaling pathways.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.

-

Toxicology and Safety Profiling: Assessing the safety profile of this compound for potential therapeutic use.

The total synthesis of this compound has been achieved, which will facilitate these future investigations by providing a reliable source of the compound. As research progresses, a clearer picture of this compound's potential as a novel anti-infective agent will emerge, paving the way for the development of new strategies to combat the growing threat of antibiotic resistance.

Methodological & Application

total synthesis of aculene D experimental protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the first total synthesis of aculene D, a quorum sensing inhibitor, as reported by Yokokawa et al. in the European Journal of Organic Chemistry in 2022. While the comprehensive supplementary information containing precise experimental protocols and detailed spectroscopic data could not be located within the public domain, this note compiles the key strategic elements and transformations from the primary publication to guide researchers in the field.

Introduction

This compound is a natural product that has garnered interest for its ability to inhibit quorum sensing in bacteria, a communication process integral to bacterial virulence and biofilm formation.[1] Its unique nordaucane-type structure presents a compelling challenge for synthetic chemists. The synthetic route developed by Yokokawa and colleagues provides an elegant solution to the construction of this complex molecule.

Synthetic Strategy Overview

The total synthesis of this compound commences from a known five-membered hydroxy carboxylic acid. The core of the synthetic strategy revolves around several key transformations:

-

A diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate. This step is crucial for setting the stereochemistry of the desired homoallylic alcohol.[1]

-

The construction of the seven-membered ring via ring-closing metathesis, a powerful and widely used reaction in the synthesis of cyclic compounds.[1]

-

A subsequent five-step sequence to introduce the ethyl group onto the five-membered ring, completing the carbon skeleton of this compound.[1]

Key Reaction Stages

The following table summarizes the pivotal steps in the total synthesis of this compound.

| Step | Transformation | Reagents and Conditions (General) | Description |

| 1 | Formation of β-keto aldehyde intermediate | Not specified | The synthesis begins with the conversion of a known five-membered hydroxy carboxylic acid into a key β-keto aldehyde intermediate. |

| 2 | Diastereoselective Methallylation | Methallylzinc bromide | A crucial carbon-carbon bond-forming reaction to install a homoallylic alcohol with the desired stereochemistry. The use of an acetal-protected aldehyde was found to be key for the observed diastereoselectivity.[1] |

| 3 | Ring-Closing Metathesis | Not specified | This step efficiently constructs the central seven-membered ring of the aculene core.[1] |

| 4 | Five-Step Functionalization | Not specified | A sequence of reactions to install the final ethyl group on the five-membered ring, leading to the completion of the this compound carbon skeleton.[1] |

Experimental Workflow

The overall logical flow of the total synthesis of this compound is depicted in the following diagram.

References

Application Notes: Utilizing [Compound Name] in Chromobacterium violaceum Quorum Sensing Assays

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. In the Gram-negative bacterium Chromobacterium violaceum, QS regulates the production of the characteristic purple pigment, violacein. This visible output makes C. violaceum an excellent model organism for screening and evaluating potential quorum sensing inhibitors (QSIs). This document provides a detailed protocol for assessing the QSI activity of a test compound, referred to herein as "[Compound Name]", using a C. violaceum assay.

The quorum sensing system in C. violaceum is primarily regulated by the cviI/cviR gene cassette. The CviI protein synthesizes the autoinducer molecule, N-acylhomoserine lactone (AHL). As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, AHLs bind to and activate the transcriptional regulator CviR. The CviR-AHL complex then induces the expression of target genes, including those in the vioA-E operon, which are responsible for the synthesis of violacein.

Compounds that interfere with this signaling pathway can inhibit violacein production, serving as potential candidates for anti-virulence and anti-biofilm therapies. These notes provide a framework for evaluating the efficacy of "[Compound Name]" as a QSI.

Mechanism of Quorum Sensing Inhibition

A potential quorum sensing inhibitor like "[Compound Name]" can disrupt the QS circuit at various levels. The primary mechanisms of inhibition include:

-

Inhibition of AHL Synthase (CviI): The compound may block the synthesis of the AHL signal molecule, preventing the activation of the QS cascade.

-

Degradation of AHL Signal: The compound could enzymatically or chemically degrade the AHL molecule, reducing its effective concentration.

-

Blockage of AHL Receptor (CviR): The compound might act as an antagonist, binding to the CviR receptor without activating it, thereby preventing the native AHL from binding and initiating gene expression.

The experimental protocol detailed below is designed to quantify the reduction in violacein production in the presence of "[Compound Name]," providing a measure of its QSI activity.

Data Presentation: Efficacy of [Compound Name] as a Quorum Sensing Inhibitor

The following table summarizes hypothetical data on the inhibition of violacein production in C. violaceum by "[Compound Name]". The data is presented as the percentage of violacein inhibition at various concentrations of the compound, with a known QSI used as a positive control.

| Compound | Concentration (µg/mL) | Violacein Production (OD 585 nm) | % Inhibition |

| Vehicle Control | 0 (DMSO) | 1.50 | 0% |

| [Compound Name] | 10 | 1.20 | 20% |

| 25 | 0.90 | 40% | |

| 50 | 0.60 | 60% | |

| 100 | 0.30 | 80% | |

| Positive Control | 50 | 0.45 | 70% |

Experimental Protocols

This section provides a detailed methodology for the Chromobacterium violaceum quorum sensing inhibition assay.

Materials and Reagents:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

N-acylhomoserine lactone (AHL) solution (if using a mutant strain)

-

[Compound Name] stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., a known QSI)

-

Solvent for [Compound Name] (e.g., DMSO) as a vehicle control

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Protocol for Quorum Sensing Inhibition Assay:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of C. violaceum into 5 mL of LB broth.

-

Incubate overnight at 30°C with shaking (200 rpm) until the culture reaches the late exponential phase (OD₆₀₀ nm of ~1.0).

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of the diluted C. violaceum culture to each well.

-

Add varying concentrations of "[Compound Name]" to the wells. A typical final concentration range to test would be 1-100 µg/mL. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

-

Include a vehicle control (solvent only) and a positive control (a known QSI).

-

Also, include a negative control with only LB broth to check for sterility.

-

-

Incubation:

-

Cover the plate and incubate at 30°C for 24-48 hours with shaking (150 rpm).

-

-

Quantification of Violacein Production:

-

After incubation, visually inspect the plate for the presence of the purple pigment.

-

To quantify violacein, add 100 µL of 0.1% SDS to each well and mix to lyse the cells.

-

Measure the absorbance at 585 nm using a microplate reader. This wavelength corresponds to the maximum absorbance of violacein.

-

-

Data Analysis:

-

Calculate the percentage of violacein inhibition using the following formula:

-

Plot the percentage of inhibition against the concentration of "[Compound Name]" to determine the IC₅₀ value (the concentration at which 50% of violacein production is inhibited).

-

Protocol for Assessing Bacteriostatic/Bactericidal Effects:

It is crucial to determine if the observed inhibition of violacein is due to quorum sensing interference or simply due to the inhibition of bacterial growth.

-

Assay Setup:

-

Set up a 96-well plate as described in the QSI assay protocol.

-

After the incubation period, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

-

Data Analysis:

-

Compare the OD₆₀₀ of the wells treated with "[Compound Name]" to the vehicle control.

-

A significant reduction in OD₆₀₀ indicates that the compound has bacteriostatic or bactericidal effects at the tested concentrations. Ideally, a true QSI will inhibit violacein production at sub-inhibitory concentrations for bacterial growth.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: Quorum sensing pathway in Chromobacterium violaceum.

Caption: Experimental workflow for the QSI assay.

Caption: Potential inhibition points of [Compound Name].

Application of D-Amino Acids in Biofilm Formation Inhibition Studies

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a protective barrier, shielding the embedded bacteria from antibiotics and host immune responses. Consequently, there is a pressing need for novel strategies to inhibit biofilm formation and disperse existing biofilms.